![molecular formula C15H13F6N3O3S B2635109 2-(Trifluoromethyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1705256-16-1](/img/structure/B2635109.png)
2-(Trifluoromethyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl groups could be introduced using a trifluoromethylation reagent . The oxadiazole ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl groups would likely add electron-withdrawing character, while the sulfonyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the trifluoromethyl groups could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl groups could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
- Influence of pH : The rate of hydrolysis depends on the substituents in the aromatic ring and is significantly accelerated at physiological pH. Researchers must consider this when designing boronic pinacol esters for pharmacological purposes .
- Radical Approach : Recent research explores catalytic protodeboronation of alkyl boronic esters, including this compound. This method enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Hydrolysis Kinetics
Catalytic Protodeboronation
properties
IUPAC Name |
2-(trifluoromethyl)-5-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3O3S/c16-14(17,18)10-3-1-2-4-11(10)28(25,26)24-7-5-9(6-8-24)12-22-23-13(27-12)15(19,20)21/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIZIVIWIKTPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole |
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